molecular formula C10H18S B8575178 2,6-Octadiene-1-thiol, 3,7-dimethyl-

2,6-Octadiene-1-thiol, 3,7-dimethyl-

Cat. No.: B8575178
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-UHFFFAOYSA-N
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Description

2,6-Octadiene-1-thiol, 3,7-dimethyl- is an organic compound with a distinct sulfur-containing functional group. It is a thiol, which means it contains a sulfhydryl (-SH) group. This compound is known for its strong odor and is often used in flavor and fragrance industries due to its unique scent profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl- typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The process generally includes the following steps:

    Oxidation: Geraniol or nerol is oxidized to form the corresponding aldehyde.

    Wittig Reaction: The aldehyde undergoes a Wittig reaction to form the desired diene structure.

    Thiol Addition: The final step involves the addition of a thiol group to the diene structure under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2,6-Octadiene-1-thiol, 3,7-dimethyl- may involve large-scale oxidation and Wittig reactions, followed by thiol addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadiene-1-thiol, 3,7-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Alcohols: Formed through reduction of the diene structure.

    Thioethers: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Octadiene-1-thiol, 3,7-dimethyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry for its unique scent profile.

Mechanism of Action

The mechanism of action of 2,6-Octadiene-1-thiol, 3,7-dimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: An alcohol with a similar diene structure but lacks the thiol group.

    Nerol: An isomer of geraniol with a similar structure.

    Linalool: Another alcohol with a similar scent profile but different functional groups.

Uniqueness

2,6-Octadiene-1-thiol, 3,7-dimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.

Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

3,7-dimethylocta-2,6-diene-1-thiol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3

InChI Key

FACAUSJJVBMWLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCS)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2 g. of sodium hydroxide in 40 ml. of methanol saturated with hydrogen sulfide is added 14 g. of 1-bromo-3,7-dimethylocta-2,6-diene. The mixture is stirred at about 25° for about five hours with continued introduction of hydrogen sulfide. The mixture is diluted with water and then extracted with petroleum ether. The organic phase is washed well with water, dried over sodium sulfate and evaporated under reduced pressure to yield 3,7-dimethylocta-2,6-dienylmercaptan which is purified by chromatography.
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